
Acide 1-(tert-butoxycarbonyl)pyrrole-3-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid, also known as 1-Boc-Pyrrole-3-boronic acid, is an important chemical compound with various applications in organic synthesis. It is a boronic acid derivative of pyrrole and has a variety of uses in scientific research, particularly in the synthesis of various organic compounds. This compound is used in the synthesis of various pharmaceuticals, such as drugs, and in the production of materials for use in the medical and chemical industries.
Applications De Recherche Scientifique
Synthèse de produits naturels marins
Ce composé est utilisé comme matière première pour la synthèse du produit naturel marin pentabromopseudiline . Les produits naturels marins sont une source riche de nouvelles structures chimiques avec des propriétés thérapeutiques potentielles.
Préparation de nouveaux macrocycles
Il est utilisé pour préparer le 5,5′-(3,4-dihexylthiophène-2,5-diyl)bis(1H-pyrrole-2-carbaldéhyde), un intermédiaire clé pour la synthèse de nouveaux macrocycles à base de thiophène . Les macrocycles sont de grandes molécules en forme d'anneau qui ont des applications dans la découverte de médicaments et la science des matériaux.
Synthèse d'inhibiteurs enzymatiques
Le composé est utilisé dans la préparation de plusieurs inhibiteurs enzymatiques . Les inhibiteurs enzymatiques sont des substances qui se lient aux enzymes et diminuent leur activité. Ils ont de larges applications en médecine et en biochimie.
Synthèse de ligands de récepteurs
Il est utilisé dans la préparation de ligands de récepteurs . Les ligands sont des substances qui peuvent se lier aux récepteurs pour former un complexe, ce qui peut déclencher une réponse dans une cellule ou un organisme.
Synthèse d'inhibiteurs de la diacylglycérol acyltransférase-1
Le composé est utilisé dans la synthèse d'oxazolecarboxamides en tant qu'inhibiteurs de la diacylglycérol acyltransférase-1 pour le traitement de l'obésité et du diabète . La diacylglycérol acyltransférase-1 est une enzyme qui joue un rôle crucial dans la synthèse des triglycérides.
Protection d'hétéroarènes fonctionnalisés
Les hétéroarènes fonctionnalisés avec une fonctionnalité N protégée sont omniprésents dans les produits naturels alcaloïdes, les produits pharmaceutiques, les matériaux et les composés apparentés . Le groupe tert-butoxycarbonyl (Boc) est couramment utilisé pour diminuer la nucléophilie des atomes d'azote sp2-hybridés des indoles, des pyrroles et des structures apparentées .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid is influenced by the reaction conditions. The compound is relatively stable and can be readily prepared, making it suitable for a variety of environments . .
Analyse Biochimique
Biochemical Properties
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research. It is often used in the synthesis of pharmaceuticals and other biologically active compounds due to its ability to form stable complexes with biomolecules .
Cellular Effects
The effects of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes and other regulatory proteins, affecting various cellular processes. For example, it can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules allows it to modulate metabolic pathways, making it a valuable tool in biochemical research .
Transport and Distribution
Within cells and tissues, 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, making it important to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQDOHHXGSMFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593914 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832697-40-2 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
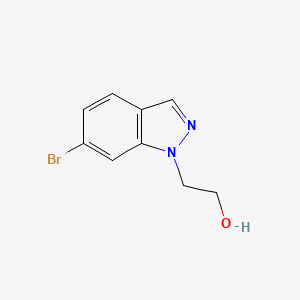
![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

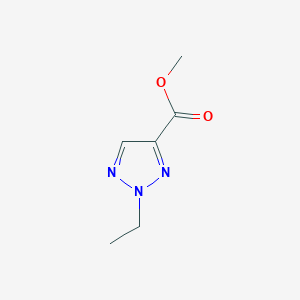
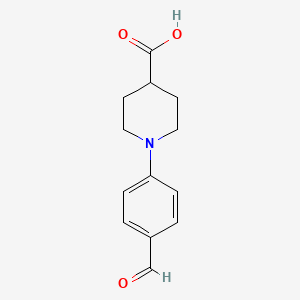

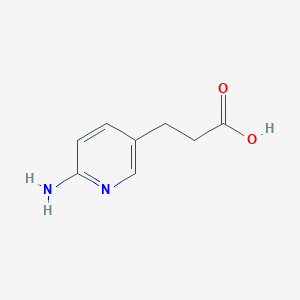
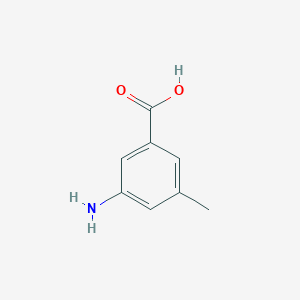

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

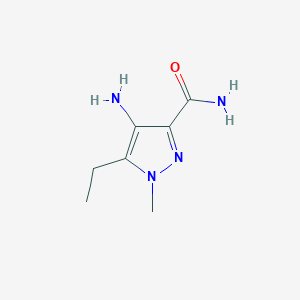
![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
